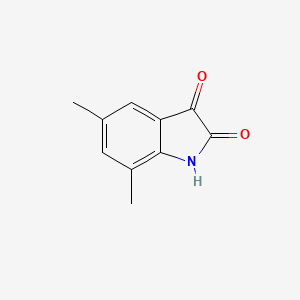

5,7-Dimethylisatin

CAS No.: 39603-24-2

Cat. No.: VC2310541

Molecular Formula: C10H9NO2

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39603-24-2 |

|---|---|

| Molecular Formula | C10H9NO2 |

| Molecular Weight | 175.18 g/mol |

| IUPAC Name | 5,7-dimethyl-1H-indole-2,3-dione |

| Standard InChI | InChI=1S/C10H9NO2/c1-5-3-6(2)8-7(4-5)9(12)10(13)11-8/h3-4H,1-2H3,(H,11,12,13) |

| Standard InChI Key | HFZSCCJTJGWTDZ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C2C(=C1)C(=O)C(=O)N2)C |

| Canonical SMILES | CC1=CC(=C2C(=C1)C(=O)C(=O)N2)C |

Introduction

Chemical Identity and Properties

5,7-Dimethylisatin is characterized by its specific chemical identity and physical properties that distinguish it from other isatin derivatives.

Basic Identification

5,7-Dimethylisatin is identified by the following characteristics:

| Parameter | Details |

|---|---|

| Chemical Name | 5,7-Dimethylisatin |

| CAS Number | 39603-24-2 |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.19 g/mol (calculated) |

| Physical State | Solid |

| Appearance | Red |

| Solubility | Insoluble in water |

The compound features a fused indole structure with two methyl groups at positions 5 and 7, and it contains important functional groups including ketone and amide moieties that contribute to its chemical reactivity .

Structural Characteristics

The fundamental structure of 5,7-Dimethylisatin consists of an indole core with a 2,3-diketo functionality, specifically featuring:

-

An indole ring system (benzene fused to a pyrrole ring)

-

A ketone group at position 3

-

An amide group at position 2

-

Methyl groups at positions 5 and 7 on the benzene portion of the indole

This unique arrangement of functional groups contributes to the compound's reactivity profile and its potential applications in organic synthesis and medicinal chemistry research .

| Safety Parameter | Classification |

|---|---|

| OSHA Hazard Classification | Not classified as hazardous under 2012 OSHA Standard |

| Carcinogenicity | Not listed as carcinogenic by IARC, NTP, ACGIH, or OSHA |

| Mutagenicity | No information available |

| Reproductive Toxicity | No information available |

| STOT (Single/Repeated Exposure) | None known |

| Environmental Hazard | Not considered hazardous to the environment |

These safety findings suggest that 5,7-Dimethylisatin can be handled with standard laboratory precautions in research settings .

Biological Activities

Structure-Activity Relationship Studies

Research into isatin derivatives, including those with dimethyl substitutions, has revealed important structure-activity relationships (SAR) that may apply to 5,7-Dimethylisatin:

| Structural Feature | Observed Effect |

|---|---|

| C-5 Substitution | Modifications at this position can significantly alter biological activity |

| Halogen Substitution | May enhance binding to biological targets |

| N-Substitution | Can modify selectivity for enzyme inhibition |

The position and nature of substituents on the isatin scaffold play crucial roles in determining the biological activity profiles of these compounds .

Enzyme Inhibition Properties

Isatin derivatives have demonstrated significant enzyme inhibitory activities, particularly against monoamine oxidases (MAOs):

| Enzyme Target | Activity Data for Related Compounds |

|---|---|

| MAO-A | IC₅₀ values ranging from 4.31-22.75 μM for various isatin derivatives |

| MAO-B | Some derivatives show selectivity with nanomolar potency |

While these data are for related isatin derivatives rather than 5,7-Dimethylisatin specifically, they suggest potential areas for investigation with this compound .

Applications in Organic Synthesis

Reactive Sites and Synthetic Utility

The structure of 5,7-Dimethylisatin contains several reactive sites that make it valuable in organic synthesis:

| Reactive Site | Potential Reactions |

|---|---|

| Carbonyl Groups | Condensation reactions, nucleophilic additions |

| Amide N-H | Alkylation, acylation |

| Aromatic Ring | Electrophilic substitution (limited by existing substituents) |

These reactive sites enable 5,7-Dimethylisatin to serve as a versatile building block for constructing more complex molecular architectures .

Research Applications

Current research applications of 5,7-Dimethylisatin and related compounds include:

-

Development of potential enzyme inhibitors

-

Synthesis of heterocyclic compounds with medicinal properties

-

Investigation of structure-activity relationships in drug discovery

-

Exploration as intermediates in the synthesis of biologically active compounds

These applications highlight the importance of 5,7-Dimethylisatin in various research domains, particularly in medicinal chemistry and drug discovery .

Physicochemical Properties

Stability and Reactivity

The stability and reactivity profile of 5,7-Dimethylisatin includes:

| Property | Characteristic |

|---|---|

| Chemical Stability | Stable under normal conditions |

| Conditions to Avoid | Excessive heat, strong oxidizers |

| Incompatible Materials | Strong oxidizing agents |

| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, nitrogen oxides |

These properties influence the compound's handling requirements and its potential applications in various chemical processes .

Comparative Analysis

Comparison with Other Isatin Derivatives

When compared to other isatin derivatives, 5,7-Dimethylisatin shows distinct characteristics:

| Compound | Key Differences |

|---|---|

| Unsubstituted Isatin | 5,7-Dimethylisatin has increased lipophilicity due to methyl groups |

| 5-Substituted Isatins | The additional 7-methyl in 5,7-Dimethylisatin may influence biological activity |

| N-Substituted Isatins | 5,7-Dimethylisatin retains a reactive N-H group for further modifications |

These comparisons highlight the unique position of 5,7-Dimethylisatin within the broader family of isatin derivatives and suggest potential advantages for specific applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume